4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted at the 4-position with a 2,5-dioxopyrrolidinyl (succinimide) group and an N-linked ethyl group bearing both furan-2-yl and thiophen-3-yl moieties. Its structural complexity may influence solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19-7-8-20(24)22(19)15-3-5-16(6-4-15)29(25,26)21-12-17(14-9-11-28-13-14)18-2-1-10-27-18/h1-6,9-11,13,17,21H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVBBWMXIBPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic molecule with significant potential in biopharmaceutical applications. Its unique structural features contribute to various biological activities, particularly in enhancing monoclonal antibody (mAb) production and possibly serving as a histone deacetylase inhibitor. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure includes a benzene sulfonamide core, a dioxopyrrolidine moiety, and substituents from furan and thiophene rings. The synthesis typically involves multi-step organic reactions that can be summarized as follows:
- Formation of Dioxopyrrolidine : This involves cyclization reactions of suitable precursors.
- Introduction of Furan and Thiophene Groups : Alkylation reactions are employed to attach these functional groups.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to create the sulfonamide structure.
Monoclonal Antibody Production Enhancement
Research has demonstrated that this compound significantly enhances mAb production in recombinant Chinese hamster ovary (CHO) cells. A notable study published in PLOS ONE identified this compound among a library of over 23,000 chemicals that improve mAb yields. The following effects were observed:
- Increased Glucose Uptake : The compound enhanced glucose metabolism, crucial for energy production during antibody synthesis.
- Higher ATP Levels : It was found to increase intracellular ATP levels, indicating improved energy availability for cellular processes.
- Altered Glycosylation Patterns : The compound reduced galactosylation levels in antibodies, which is essential for their therapeutic efficacy.
The biological activity of the compound can be attributed to its influence on metabolic pathways:
- Cell Growth Suppression : While enhancing antibody production, it suppresses cell growth, redirecting resources towards mAb synthesis.
- Metabolic Modulation : It modulates key metabolic pathways, optimizing conditions for protein production.
Case Studies
Several studies have explored the implications of using this compound in biopharmaceutical contexts:
-
Study on CHO Cells :
- Researchers investigated the impact of the compound on CHO cells used for mAb production.
- Results indicated a significant increase in yield compared to control groups without the compound.
-
Histone Deacetylase Inhibition :
- Preliminary studies suggest that the compound may act as a histone deacetylase inhibitor, opening avenues for cancer therapy research.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique advantages of this sulfonamide derivative:
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Compound A | Similar | mAb Production | Moderate enhancement |
| Compound B | Similar | Histone Deacetylase Inhibition | Effective at low concentrations |
| 4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | Complex | Significant mAb enhancement and potential HDAC inhibition | High efficiency in increasing ATP and reducing galactosylation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Structural Analogues
Key Differences and Implications
Substituent Effects :
- The main compound ’s furan-thiophene-ethyl group introduces dual aromatic heterocycles, which may enhance π-π stacking or hydrogen bonding compared to ’s phenyl-CF₃ substituent (hydrophobic dominance) .
- The dioxopyrrolidinyl group (common in succinimide derivatives) in the main compound and ’s analogue could improve solubility but may increase metabolic susceptibility compared to thioxo-pyrimidinyl () .
Synthesis Complexity :
Physicochemical Properties :
- The trifluoromethyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), contrasting with the main compound’s mixed polar/aromatic profile (logP ~2.8 estimated) .
- ’s compound (mass 589.1) demonstrates higher molecular weight due to chromen-pyrimidinyl substituents, whereas the main compound’s mass is estimated at ~481.5 g/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
